molecular formula C12H11BrClNO2 B1440521 2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole CAS No. 1232790-77-0

2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole

Cat. No. B1440521
M. Wt: 316.58 g/mol
InChI Key: IVFLOYUTGFXTOK-UHFFFAOYSA-N
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Description

The compound “methyl 2-(5-bromo-2-methoxyphenyl)acetate” is a related compound with the molecular formula C10H11BrO3 . Another related compound is “5-BROMO-2-METHOXYPHENETHYLAMINE HYDROBROMIDE” with the molecular formula C9H13Br2NO .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 2-(5-bromo-2-methoxyphenyl)acetate” include a boiling point of 171-173 °C and a density of 1.473 g/cm3 . Another related compound, “methyl 2-(5-bromo-2-methoxyphenyl)butanoate”, has a predicted boiling point of 338.7±32.0 °C and a predicted density of 1.328±0.06 g/cm3 .

Scientific Research Applications

1. Use in Synthetic Chemistry

2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole serves as a reactive scaffold in synthetic chemistry. For example, 2-(Halomethyl)-4,5-diphenyloxazoles, which are structurally similar, are used for synthetic elaboration at the 2-position, enabling the preparation of various substituted oxazoles (Patil & Luzzio, 2016).

2. Synthesis Methods

There are efficient methods for synthesizing compounds like 2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole. One such approach involves the highly regioselective halogenation of related oxazoles using N-bromosuccinimide and N-chloro succinimide under mild conditions (Yamane et al., 2004).

3. Formation and Reaction Properties

The formation and reaction properties of related oxazoles have been studied extensively. For instance, the BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile yields high yields of 5-aryl-2-chloromethyloxazoles. These compounds, through nucleophilic substitution, afford various secondary amines, tertiary amines, and quaternary ammonium salts (Ibata & Isogami, 1989).

4. Luminescence Properties

Oxazole derivatives, including those similar to 2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole, have been synthesized and studied for their photophysical properties. These properties are significant in fields like material science and photophysics (Zhang et al., 2013).

5. Potential in Biological Studies

Although directly related research is limited, structurally similar compounds have been synthesized and evaluated for biological activities such as antiproliferative activity, which indicates potential applications in medicinal chemistry (Narayana et al., 2010).

Safety And Hazards

The safety and hazards of “methyl 2-(5-bromo-2-methoxyphenyl)acetate” include hazard statements H302-H315-H319-H335 and precautionary statements P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClNO2/c1-7-10(6-14)15-12(17-7)9-5-8(13)3-4-11(9)16-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFLOYUTGFXTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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